molecular formula C8H16O2 B1678668 Hexyl acetate CAS No. 142-92-7

Hexyl acetate

Cat. No. B1678668
Key on ui cas rn: 142-92-7
M. Wt: 144.21 g/mol
InChI Key: AOGQPLXWSUTHQB-UHFFFAOYSA-N
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Patent
US04673466

Procedure details

The data in Table 2 was obtained in the following manner. The charge was brought to boiling and after a half hour of operation in the 4.5 theoretical plate column to establish equilibrium throughout, methylbenzoate at 95° C. and 10-16 ml/min. was pumped in. The rectification was continued for 11/4 hours with sampling of the overhead and bottoms after 75 minutes. The analysis is shown in Table 2 and was 97.3% n-hexyl alcohol in the overhead and 81% n-hexyl alcohol in the bottoms, both on a water-free basis, which gives a relative volatility of 1.605 of n-hexyl alcohol to n-hexyl acetate. This indicates that the ternary azeotrope has been negated and the separation accomplished. The n-hexyl alcohol comes off in the form of its binary azeotrope with water which on condensation, immediately forms two layers. The solubility of n-hexyl alcohol in liquid water is only 0.6%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1C=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:11]([OH:17])[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>O>[CH2:3]([OH:2])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:3]([O:17][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:2])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The data in Table 2 was obtained in the following manner
WAIT
Type
WAIT
Details
to boiling and after a half hour of operation in the 4.5 theoretical plate column
CUSTOM
Type
CUSTOM
Details
at 95° C.
CUSTOM
Type
CUSTOM
Details
4 hours
Duration
4 h
ALIQUOT
Type
ALIQUOT
Details
with sampling of the overhead and bottoms after 75 minutes
Duration
75 min

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)O
Name
Type
product
Smiles
C(C)(=O)OCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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